4-methoxy-4-oxobutanethioic S-acid
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Overview
Description
4-methoxy-4-oxobutanethioic S-acid is an organic compound with the molecular formula C5H8O3S. It is characterized by the presence of a methoxy group, a ketone group, and a thioic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-4-oxobutanethioic S-acid typically involves the reaction of 4-methoxy-4-oxobutanoic acid with a thiol reagent under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include methanol, sulfur, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-4-oxobutanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Properties
CAS No. |
69077-18-5 |
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Molecular Formula |
C5H8O3S |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
4-methoxy-4-oxobutanethioic S-acid |
InChI |
InChI=1S/C5H8O3S/c1-8-4(6)2-3-5(7)9/h2-3H2,1H3,(H,7,9) |
InChI Key |
KSRNZAZMLSKGGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)S |
Origin of Product |
United States |
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